molecular formula C9H12N2O3 B2739002 1-Methyl-5-(4-oxobutyl)pyrazole-4-carboxylic acid CAS No. 2248310-82-7

1-Methyl-5-(4-oxobutyl)pyrazole-4-carboxylic acid

Cat. No. B2739002
CAS RN: 2248310-82-7
M. Wt: 196.206
InChI Key: ZRHVOQKGZUGFPQ-UHFFFAOYSA-N
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Description

“1-Methyl-5-(4-oxobutyl)-1H-pyrazole-4-carboxylic acid” is an organic compound with the molecular formula C9H12N2O3 . It has an average mass of 196.203 Da and a monoisotopic mass of 196.084793 Da .


Synthesis Analysis

The synthesis of pyrazoles, which includes “1-Methyl-5-(4-oxobutyl)-1H-pyrazole-4-carboxylic acid”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(4-oxobutyl)-1H-pyrazole-4-carboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure also includes a carboxylic acid group .


Chemical Reactions Analysis

Pyrazoles, including “1-Methyl-5-(4-oxobutyl)-1H-pyrazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Safety and Hazards

While specific safety and hazard information for “1-Methyl-5-(4-oxobutyl)-1H-pyrazole-4-carboxylic acid” is not available, general precautions for handling similar compounds include wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

1-methyl-5-(4-oxobutyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-8(4-2-3-5-12)7(6-10-11)9(13)14/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVOQKGZUGFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-oxobutyl)pyrazole-4-carboxylic acid

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